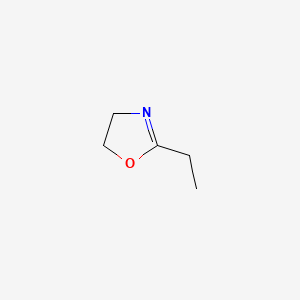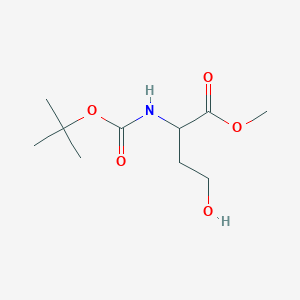
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an indane backbone and a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reduction of a corresponding ketone or imine precursor. One common method is the reductive amination of 1-methyl-2-indanone using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and high-pressure hydrogenation techniques can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indanes, amines, and imines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating the interactions between chiral molecules and biological receptors.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it a candidate for developing drugs with specific enantiomeric properties.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-(+)-Ephedrine hydrochloride: A chiral amine with stimulant properties, commonly used in medicine.
(1R,2S)-(-)-Ephedrine hydrochloride: Another ephedrine isomer with similar pharmacological effects.
(1S,2R)-(+)-Pseudoephedrine hydrochloride: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its indane backbone and specific chiral configuration. This structural uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
25871-16-3 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |
InChI Key |
IDPKNKYPPBSSAD-XQRIHRDZSA-N |
SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Isomeric SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt](/img/structure/B3422450.png)
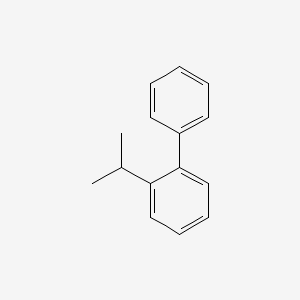
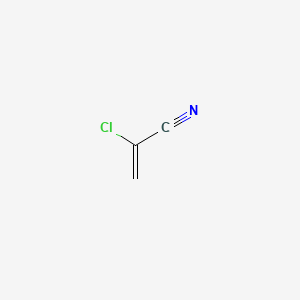
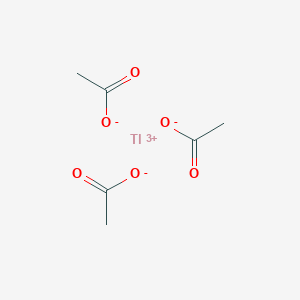
![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)

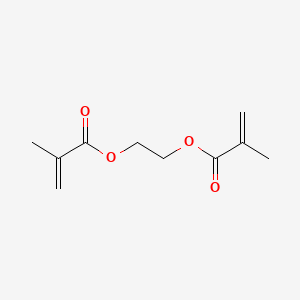
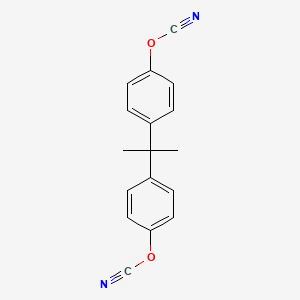
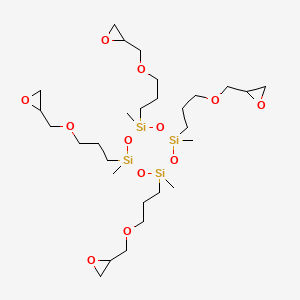
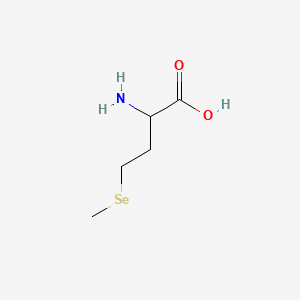
![3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)
